N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound with the molecular formula C16H13Br2ClN2O3. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dibromo-methoxyphenoxy group, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves a multi-step process:
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Formation of the Hydrazide Intermediate: : The initial step involves the reaction of 2,4-dibromo-6-methoxyphenol with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
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Condensation Reaction: : The hydrazide intermediate is then subjected to a condensation reaction with 2-chlorobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product, N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
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Oxidation: : This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide moiety to an amine.
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Substitution: : The bromine atoms in the dibromo-methoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions would result in various substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several applications in scientific research:
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Chemistry: : It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
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Biology: : This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
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Industry: : It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA, where the compound may inhibit or modulate biological activities.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-chlorophenoxy)acetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-difluorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to the presence of both bromine and methoxy groups on the phenoxy ring, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in research.
Properties
Molecular Formula |
C16H13Br2ClN2O3 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-23-14-7-11(17)6-12(18)16(14)24-9-15(22)21-20-8-10-4-2-3-5-13(10)19/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
JLYNJCJTAYQXDG-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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